

# Physical and chemical properties of 3-Phenyl-1,4-dithian-2-one

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## Compound of Interest

Compound Name: 3-Phenyl-1,4-dithian-2-one

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## An In-depth Technical Guide to 2-Phenyl-1,3-dithiane

Disclaimer: Extensive research did not yield any specific data regarding the physical and chemical properties of **3-Phenyl-1,4-dithian-2-one**. This suggests that the compound is not well-characterized in publicly available scientific literature. Therefore, this guide will focus on the closely related and well-documented compound, 2-Phenyl-1,3-dithiane, which serves as a valuable case study in the application of dithiane chemistry.

## Introduction to 2-Phenyl-1,3-dithiane

2-Phenyl-1,3-dithiane is a versatile organosulfur compound widely employed in organic synthesis. It is a key example of a masked carbonyl group, specifically a masked benzaldehyde, which allows for the reversal of the typical electrophilic reactivity of the carbonyl carbon, a concept known as "umpolung". This property makes it an invaluable tool for the formation of carbon-carbon bonds and the synthesis of a variety of complex molecules, including ketones and other functionalized aromatic compounds.<sup>[1]</sup>

## Physical and Chemical Properties

The physical and chemical properties of 2-Phenyl-1,3-dithiane are summarized in the tables below.

## Identifiers and General Properties

Property	Value	Reference
IUPAC Name	2-phenyl-1,3-dithiane	[2]
CAS Number	5425-44-5	[2]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> S <sub>2</sub>	
Molecular Weight	196.33 g/mol	[3]
Appearance	Solid	
Melting Point	72-74 °C	[1]

## Spectroscopic Data

Property	Description	Reference
<sup>1</sup> H NMR	A detailed analysis of the <sup>1</sup> H NMR spectrum in a CS <sub>2</sub> -C <sub>6</sub> D <sub>12</sub> -TMS solvent mixture at 300 K has been performed, yielding specific chemical shifts and coupling constants for all protons. The data is consistent with a puckered dithiane ring and a bisected conformation of the phenyl group.	[4][5]
<sup>13</sup> C NMR	The full set of NMR spectral parameters, including <sup>13</sup> C data, has been reported.	[1]
Mass Spectrometry	GC-MS data is available, showing characteristic fragmentation patterns.	
IR Spectroscopy	ATR-IR spectra have been recorded and are available in spectral databases.	

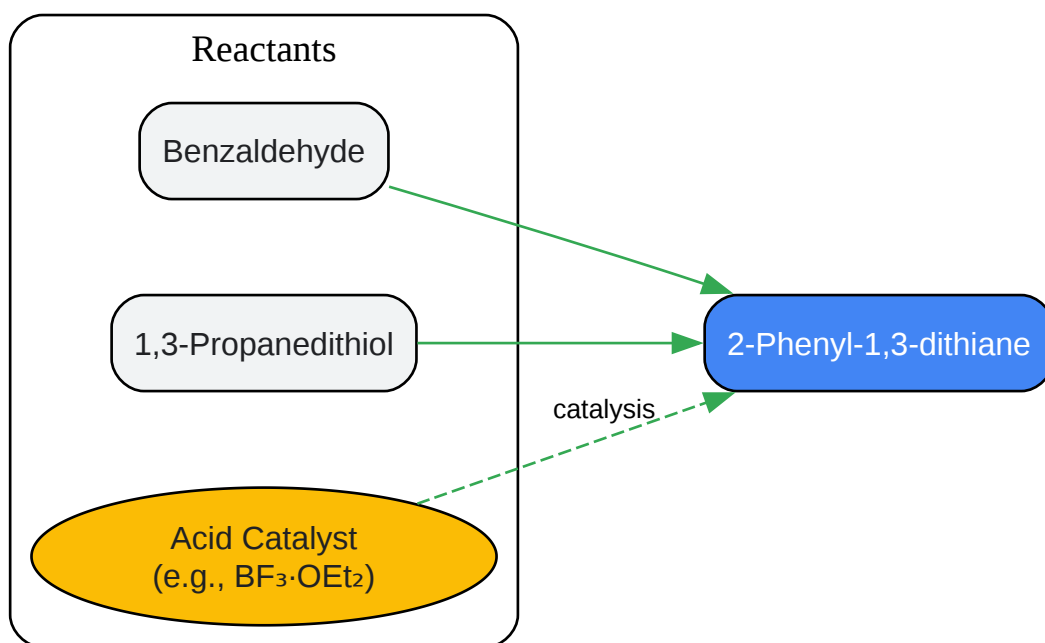
## Experimental Protocols

### Synthesis of 2-Phenyl-1,3-dithiane

2-Phenyl-1,3-dithiane is typically synthesized via the acid-catalyzed reaction of benzaldehyde with 1,3-propanedithiol.<sup>[6]</sup>

#### General Procedure:

- To a solution of benzaldehyde in a suitable solvent (e.g., chloroform), 1,3-propanedithiol is added.
- A catalytic amount of a Brønsted or Lewis acid (e.g., boron trifluoride diethyl etherate in glacial acetic acid) is added to the mixture.<sup>[7]</sup>
- The reaction mixture is heated to reflux and the progress is monitored by a suitable method (e.g., TLC).
- Upon completion, the reaction is quenched, and the organic layer is washed sequentially with water and an aqueous base (e.g., 10% potassium hydroxide) to remove the acid catalyst and any unreacted starting materials.<sup>[7]</sup>
- The organic layer is dried over an anhydrous drying agent (e.g., potassium carbonate), and the solvent is removed under reduced pressure.<sup>[7]</sup>
- The crude product can be purified by recrystallization from a suitable solvent such as methanol to yield colorless crystals.<sup>[7]</sup>



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Synthesis of 2-Phenyl-1,3-dithiane.

## Deprotonation and Alkylation of 2-Phenyl-1,3-dithiane

A key reaction of 2-phenyl-1,3-dithiane is the deprotonation at the C2 position to form a nucleophilic anion, which can then be reacted with various electrophiles.

General Procedure:

- A solution of 2-phenyl-1,3-dithiane in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g.,  $-78\text{ }^{\circ}\text{C}$ ) under an inert atmosphere (e.g., argon or nitrogen).
- A strong base, typically n-butyllithium, is added dropwise to the solution. The acidic proton at the C2 position is abstracted to form the 2-lithio-1,3-dithiane anion.<sup>[8]</sup>
- An electrophile, such as an alkyl halide (e.g., ethyl iodide), is then added to the solution.
- The reaction is allowed to warm to room temperature and stirred until completion.
- The reaction is quenched with water, and the product is extracted with an organic solvent.

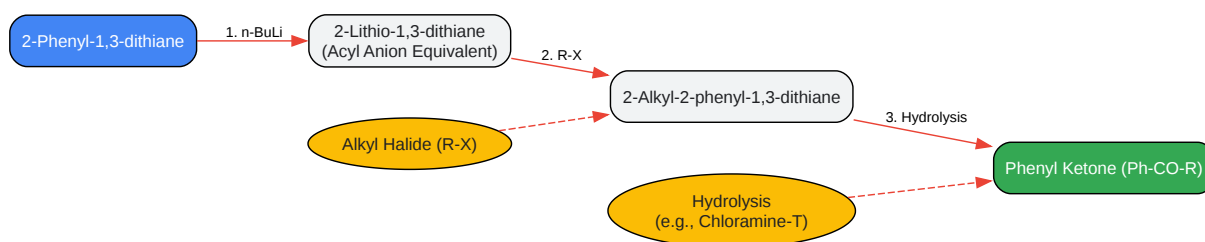
- The organic layer is dried and the solvent is removed to yield the 2-alkyl-2-phenyl-1,3-dithiane derivative.

## Hydrolysis of 2-Substituted-2-phenyl-1,3-dithianes

The final step to unmask the carbonyl group is the hydrolysis of the dithiane.

General Procedure:

- The 2-substituted-2-phenyl-1,3-dithiane is dissolved in a suitable solvent mixture (e.g., aqueous methanol or ethanol).
- A reagent to facilitate the hydrolysis, such as chloramine-T or N-halosuccinimides, is added. [9][10]
- The reaction mixture is stirred, often with gentle heating, until the starting material is consumed.
- The resulting ketone is then isolated through standard workup procedures, which may include extraction and purification by chromatography or recrystallization. [9]



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Umpolung reactivity of 2-Phenyl-1,3-dithiane.

## Applications in Research and Development

2-Phenyl-1,3-dithiane and its derivatives are crucial intermediates in the synthesis of a wide array of organic compounds. Their ability to function as acyl anion equivalents has been exploited in the total synthesis of numerous natural products.[11] Furthermore, substituted dithianes are investigated for their potential as process stabilizers for polyolefins.

## Conclusion

While information on **3-phenyl-1,4-dithian-2-one** is not readily available, the study of its structural isomer, 2-phenyl-1,3-dithiane, provides significant insight into the chemistry of phenyl-substituted dithianes. Its synthesis, reactivity, and the application of its "umpolung" character are foundational concepts in modern organic synthesis, offering a robust platform for the construction of complex molecular architectures relevant to researchers, scientists, and drug development professionals.

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